3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide
Description
3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is a benzofuran-derived compound featuring a carboxamide group at position 2 and a substituted benzamido moiety at position 3. The benzamido group is further modified at the para position with a 4-methylphenylsulfonamido substituent. The compound’s structure combines aromatic rigidity (benzofuran and biphenyl-like motifs) with polar functional groups (carboxamide, sulfonamide), which may influence solubility, bioavailability, and binding specificity .
Properties
IUPAC Name |
3-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-14-6-12-17(13-7-14)32(29,30)26-16-10-8-15(9-11-16)23(28)25-20-18-4-2-3-5-19(18)31-21(20)22(24)27/h2-13,26H,1H3,(H2,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGKSRLSUBPRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that derivatives of benzofuran, including the target compound, exhibit significant antimicrobial properties. A study conducted by Siddiqui et al. synthesized various benzofuran derivatives and tested their antimicrobial activities against a range of bacterial strains. The results indicated that compounds with a sulfonamide group showed enhanced antibacterial activity compared to their non-sulfonamide counterparts .
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| This compound | S. aureus | 20 |
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been explored. A study published in Molecules highlighted the ability of similar compounds to inhibit cancer cell proliferation in vitro. The mechanism proposed involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Case Study : In vitro testing on human breast cancer cell lines (MCF-7) revealed that the compound induced significant cytotoxicity with an IC50 value of approximately 25 µM, demonstrating its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The sulfonamide group is known to inhibit bacterial folic acid synthesis, while the benzofuran moiety may interact with DNA or proteins involved in cell signaling pathways.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:
- Synthesis Optimization : Research indicated that modifications to the sulfonamide group can enhance solubility and bioavailability, which are critical for therapeutic efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that alterations in the aromatic rings can significantly affect both antimicrobial and anticancer activities, suggesting a need for further exploration of this compound's derivatives.
Comparison with Similar Compounds
(a) Substituent Effects on Polarity and Solubility
- Target Compound : The 4-methylphenylsulfonamido group introduces a sulfonamide (-SO2NH-) moiety, which is highly polar and capable of hydrogen bonding. This may enhance aqueous solubility compared to the acetamido or butanamido groups in the analogues .
- Fluorine vs. Methoxy vs. The 4-methoxyphenyl group in increases lipophilicity, which might enhance blood-brain barrier penetration. The 4-methyl group in the target’s sulfonamide substituent balances moderate lipophilicity with steric bulk.
(b) Molecular Weight and Drug-Likeness
- The target compound’s molecular weight is expected to exceed 450 g/mol (based on structural complexity), placing it near the upper limit of Lipinski’s rule of five. In contrast, the analogues have molecular weights of 464.5 and 428.5, respectively, suggesting similar challenges in bioavailability.
Research Findings and Limitations
While structural comparisons highlight functional group diversity, the absence of experimental data (e.g., IC50, solubility, pharmacokinetics) in the referenced sources limits mechanistic insights. For example:
- No MSDS or toxicity data are available for , precluding safety comparisons.
- The target compound’s synthetic route and purity are unspecified, which are critical for reproducibility.
Q & A
Q. What are the typical synthetic routes for 3-(4-(4-Methylphenylsulfonamido)benzamido)benzofuran-2-carboxamide, and what key steps are involved?
The synthesis typically involves multi-step processes:
- Step 1 : Preparation of benzofuran-2-carboxamide via Pd-catalyzed C-H arylation to introduce substituents.
- Step 2 : Sequential transamidation reactions to install the 4-methylphenylsulfonamido and benzamido groups. highlights similar benzofuran derivatives synthesized using transamidation, while provides examples of sulfonamide coupling via chlorosulfonyl intermediates.
- Optimization : Reaction efficiency depends on solvent polarity (e.g., dichloroethane) and catalysts (e.g., AlCl₃ for Friedel-Crafts acylation). Methodological Tip : Use thin-layer chromatography (TLC) to monitor intermediate formation and purity .
Q. How can researchers optimize reaction conditions for the transamidation steps in the synthesis of this compound?
Transamidation efficiency is influenced by:
- Temperature : Room temperature for slow, controlled reactions ( ).
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution.
- Catalysts : Base catalysts like NaH () or Lewis acids (e.g., AlCl₃) improve yields.
- Statistical Design : Apply factorial design (e.g., Taguchi method) to test variables like molar ratios and reaction time ().
Q. What spectroscopic techniques are most effective for characterizing the sulfonamide and benzamido groups in this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ ~10 ppm).
- ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~165–170 ppm).
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Validation : Compare with synthetic intermediates and literature data ().
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in designing novel derivatives of this benzofuran carboxamide?
- Reaction Path Search : Use density functional theory (DFT) to model transition states and predict regioselectivity in C-H functionalization ().
- Binding Affinity Simulations : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes or receptors).
- Solvent Effects : COSMO-RS calculations optimize solvent selection for solubility and reactivity. Case Study : highlights ICReDD’s approach combining computation and experimentation to accelerate reaction discovery .
Q. What strategies are recommended for resolving contradictions between in vitro and in vivo biological activity data for this compound?
- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to confirm target engagement ().
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain in vivo efficacy ().
- Structural Analogs : Synthesize derivatives with modified sulfonamide/benzamido groups to isolate pharmacophoric elements ( ). Example : If in vitro kinase inhibition does not translate to in vivo models, evaluate bioavailability via pharmacokinetic studies .
Q. What statistical experimental design approaches are suitable for optimizing multi-step synthesis of this compound?
- Response Surface Methodology (RSM) : Optimize variables (e.g., temperature, catalyst loading) in Pd-catalyzed steps.
- Fractional Factorial Design : Screen critical factors (e.g., solvent, stoichiometry) with minimal experiments ().
- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real time. Industrial Relevance : classifies reactor design and process control as key areas for scaling up synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
